

# In-Depth Technical Guide to the Physicochemical Properties of SMD-3040 Intermediate-1

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## Compound of Interest

Compound Name: SMD-3040 intermediate-1

Cat. No.: B12385674

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## Introduction

SMD-3040 is a potent and selective SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2) PROTAC (Proteolysis Targeting Chimera) degrader with demonstrated in vivo antitumor activity. Its development represents a significant advancement in the targeted therapy of SMARCA4-deficient cancers. The synthesis of this complex molecule involves a multi-step process with several key intermediates. This guide focuses on the core physicochemical properties of a crucial precursor, **SMD-3040 intermediate-1**, identified as (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide. This intermediate serves as the von Hippel-Lindau (VHL) E3 ligase ligand component of the final PROTAC molecule. A thorough understanding of its properties is essential for the successful synthesis, purification, and scale-up of SMD-3040.

## Physicochemical Properties

The physicochemical properties of **SMD-3040 intermediate-1** have been characterized using various analytical techniques. The following tables summarize the key quantitative data available for this compound.

**Table 1: General Physicochemical Properties**

Property	Value	Source
Chemical Formula	C <sub>23</sub> H <sub>32</sub> N <sub>4</sub> O <sub>3</sub> S	Synthonix
Molecular Weight	444.6 g/mol	PubChem[1]
Appearance	White to off-white solid powder	(Inferred from typical small molecule solids)
Purity	92%	Synthonix

**Table 2: Spectroscopic Data**

Technique	Data	Source
<sup>1</sup> H NMR	Data available in primary literature	(Not directly accessible in search results)
<sup>13</sup> C NMR	Data available in primary literature	(Not directly accessible in search results)
Mass Spectrometry (MS)	Data available in primary literature	(Not directly accessible in search results)

**Table 3: Chromatographic Data**

Technique	Data	Source
UPLC-MS	Data available in primary literature	(Not directly accessible in search results)

## Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **SMD-3040 intermediate-1** are described in the primary literature. The following is a generalized summary based on standard organic chemistry techniques.

Synthesis of (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide (**SMD-3040 intermediate-1**)

The synthesis of **SMD-3040 intermediate-1** involves the coupling of two key building blocks: a protected (S)-2-amino-3,3-dimethylbutanoic acid and (2S,4R)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide. The final step typically involves the deprotection of the amino group.

- General Procedure:
  - The carboxylic acid of a Boc-protected (S)-2-amino-3,3-dimethylbutanoic acid is activated using a standard coupling reagent (e.g., HATU, HOBT).
  - The activated acid is then reacted with the free amine of (2S,4R)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide in a suitable aprotic solvent (e.g., DMF, DCM).
  - The reaction is monitored by TLC or LC-MS until completion.
  - The Boc-protecting group is removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield the final intermediate.
  - The product is purified using column chromatography or recrystallization.

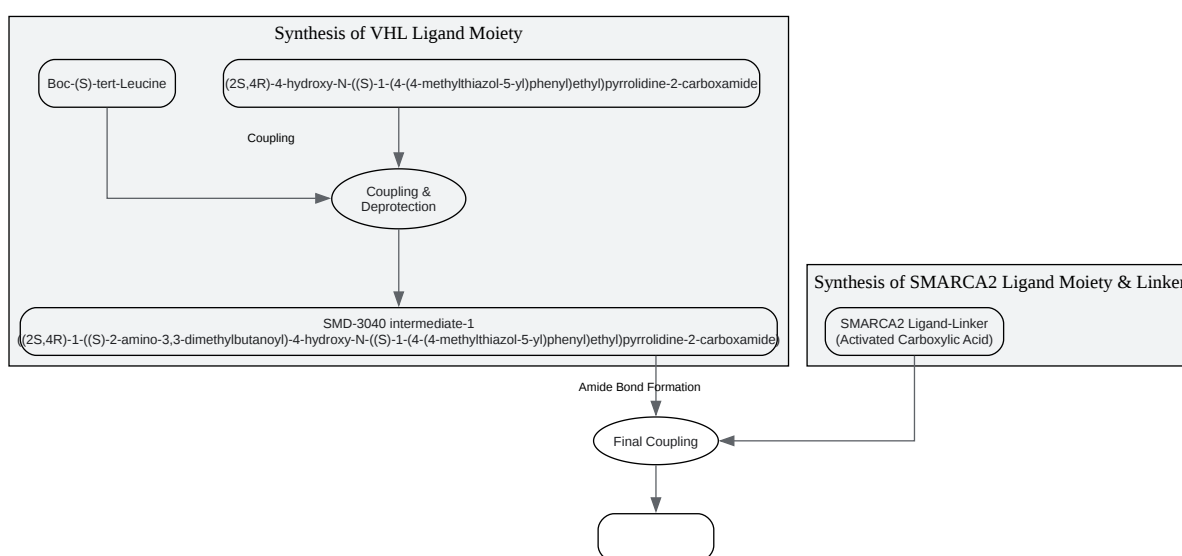
#### Characterization Methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ . Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized intermediate.
- Chromatography: The purity of the compound is assessed using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).

## Visualizations

## Synthetic Pathway of SMD-3040

The following diagram illustrates the logical flow of the synthesis of SMD-3040, highlighting the position of intermediate-1.

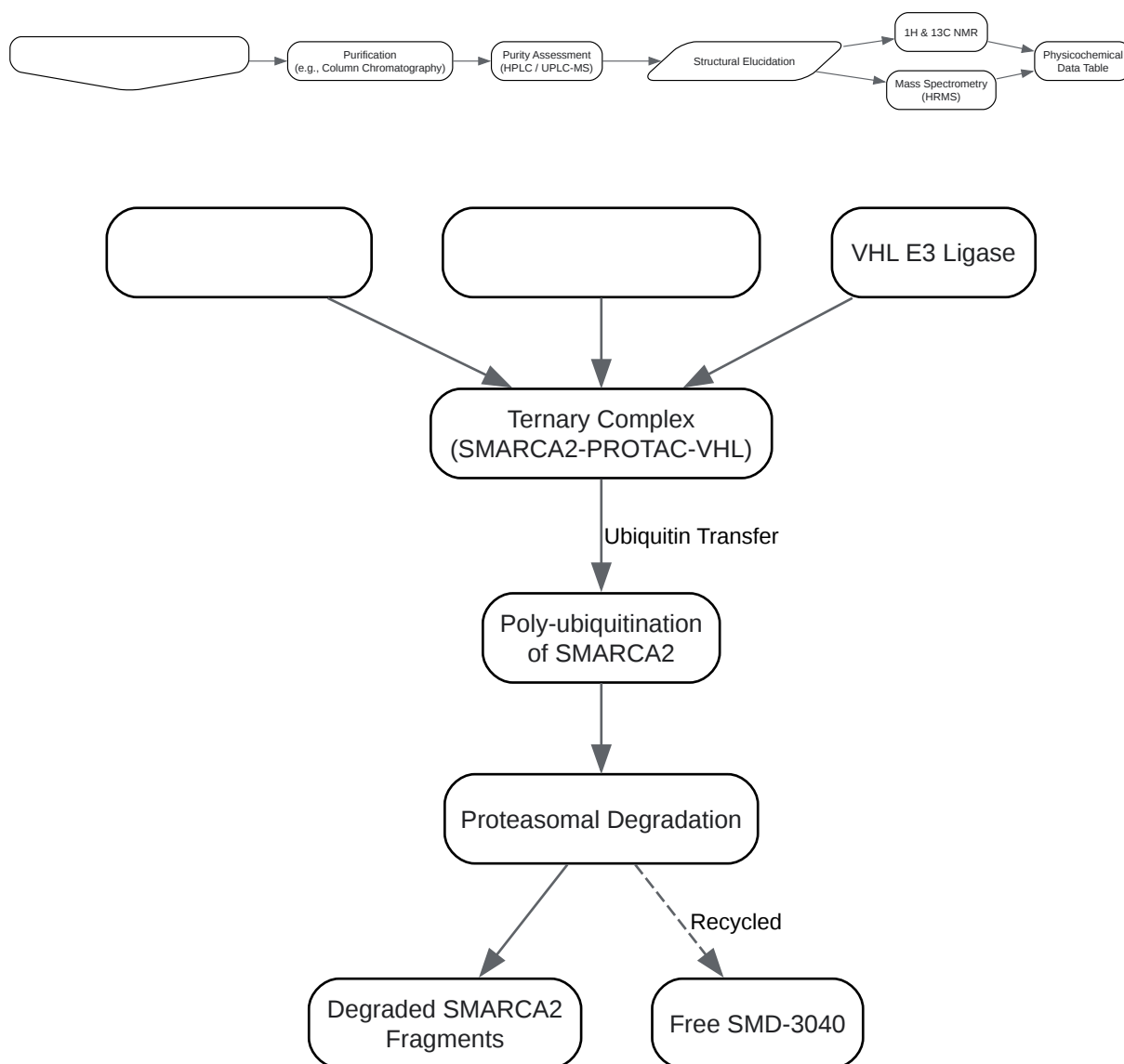


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Caption: Synthetic workflow for SMD-3040 highlighting the role of intermediate-1.

## Experimental Workflow for Physicochemical Characterization

This diagram outlines the typical workflow for the characterization of a synthesized intermediate like **SMD-3040 intermediate-1**.



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## References

- 1. (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride | C<sub>22</sub>H<sub>31</sub>ClN<sub>4</sub>O<sub>3</sub>S | CID 118864076 - PubChem [pubchem.ncbi.nlm.nih.gov]
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